Naphtho[1,2-d]thiazole-2(1H)-thione Naphtho[1,2-d]thiazole-2(1H)-thione
Brand Name: Vulcanchem
CAS No.: 4845-64-1
VCID: VC17946824
InChI: InChI=1S/C11H7NS2/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13)
SMILES:
Molecular Formula: C11H7NS2
Molecular Weight: 217.3 g/mol

Naphtho[1,2-d]thiazole-2(1H)-thione

CAS No.: 4845-64-1

Cat. No.: VC17946824

Molecular Formula: C11H7NS2

Molecular Weight: 217.3 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[1,2-d]thiazole-2(1H)-thione - 4845-64-1

Specification

CAS No. 4845-64-1
Molecular Formula C11H7NS2
Molecular Weight 217.3 g/mol
IUPAC Name 1H-benzo[e][1,3]benzothiazole-2-thione
Standard InChI InChI=1S/C11H7NS2/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13)
Standard InChI Key MRORKWHSOOKUDV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2NC(=S)S3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Naphtho[1,2-d]thiazole-2(1H)-thione (CAS RN: 4845-64-1) has the molecular formula C₁₁H₇NS₂ and a molecular weight of 217.31 g/mol . Its structure consists of a naphthalene ring fused to a thiazole moiety, with a thioketone group at position 2 (Figure 1). The compound’s planar aromatic system and sulfur-rich backbone contribute to its electronic properties, including resonance stabilization and π-π stacking capabilities .

Key Structural Features:

  • Fused aromatic system: Enhances stability and conjugation.

  • Thioketone group: Introduces electrophilic reactivity at the sulfur atom.

  • Sulfur and nitrogen atoms: Facilitate hydrogen bonding and metal coordination .

Physical Properties

  • Melting Point: 232–235°C (decomposition) .

  • Solubility: Limited solubility in polar solvents due to aromaticity; soluble in dimethyl sulfoxide (DMSO) and dichloromethane .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 7.47–7.89 (m, aromatic protons), 9.12 (s, N=CH) .

    • ¹³C NMR: Characteristic C=S signal at 189.8 ppm .

    • IR (KBr): Peaks at 1,608 cm⁻¹ (N=CH stretch) and 684 cm⁻¹ (C-S-C stretch) .

Synthesis and Derivative Formation

Sulfur Monochloride-Mediated Cyclization

A reaction between anthraquinones and sulfur monochloride (S₂Cl₂) in tetrahydrofuran (THF) yields naphtho[1,2-d]thiazole-2(1H)-thione derivatives. For example, treatment of 2-(dialkylamino)anthracene-1,4-dione with S₂Cl₂ and Hünig’s base produces fused thiazole-2-thiones in moderate yields (30–50%) .

Schiff Base Condensation

Naphtha[1,2-d]thiazol-2-amine reacts with aromatic aldehydes in glacial acetic acid to form Schiff bases. These derivatives exhibit enhanced antibacterial activity due to increased lipophilicity .

Modern Catalyst-Free Approaches

A solvent-free method utilizing o-iodoanilines, DMSO, and potassium sulfide at 140°C achieves direct cyclization to benzothiazolethiones. This approach avoids heavy metals and offers yields up to 70% .

Comparative Synthesis Table

MethodReagentsYield (%)Key Advantage
S₂Cl₂ Cyclization Anthraquinones, S₂Cl₂30–50Scalability
Schiff Base Formation Aromatic aldehydes, AcOH55–78Tunable substituents
Catalyst-Free o-Iodoanilines, K₂S60–70Environmental compatibility

Biological Activities and Mechanisms

Antimicrobial Properties

Naphtho[1,2-d]thiazole-2(1H)-thione derivatives exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .

  • Gram-negative bacteria: Moderate inhibition of Escherichia coli (MIC = 32 µg/mL) .

  • Antifungal activity: Effective against Candida albicans (IC₅₀ = 12.5 µM).

Mechanism: Disruption of microbial cell membranes via thiol group interactions and inhibition of DNA gyrase .

Metal Complexation

Schiff base metal complexes (Co(II), Ni(II), Cu(II)) demonstrate enhanced bioactivity. For example, Cu(II) complexes show 2–3 times greater antibacterial efficacy than the parent compound .

Applications in Materials Science

Organic Electronics

The compound’s extended π-system facilitates charge transport, making it suitable for:

  • Organic photovoltaics: As an electron acceptor in bulk heterojunction cells.

  • Luminescent materials: Emission at 450–500 nm in thin-film applications.

Catalysis

Naphtho[1,2-d]thiazole-2(1H)-thione serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing yields in Suzuki-Miyaura couplings by 15–20% .

Structural Analogs and Comparative Analysis

CompoundStructure TypeKey FeaturesBiological Activity
Benzothiazole-2-thioneBenzothiazole derivativeSimpler structure, lower thermal stabilityAntibacterial (MIC = 16 µg/mL)
Naphtho[2,1-d]thiazole-2(3H)-thioneIsomeric thiazoleRed-shifted fluorescence (λₑₘ = 520 nm)Photophysical studies
2-Methylnaphtho[1,2-d]thiazole Methyl-substitutedIncreased lipophilicity (LogP = 3.2)Antifungal (IC₅₀ = 10 µM)

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